N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2/c1-11(9-13-10-12-5-2-3-8-16(12)23-13)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKESQTXKAVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzofuran derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Amide Group Reactivity
The benzamide core participates in standard amide transformations:
| Reaction Type | Conditions | Products | Key Observations | Sources |
|---|---|---|---|---|
| Hydrolysis | Acidic/alkaline aqueous media | 2-Chloro-6-fluorobenzoic acid + 1-(1-benzofuran-2-yl)propan-2-amine | Accelerated by electron-withdrawing Cl/F substituents via increased electrophilicity of carbonyl | |
| Reduction | LiAlH<sub>4</sub> or catalytic hydrogenation | 2-Chloro-6-fluorobenzyl alcohol derivatives | Partial reduction observed under mild conditions; over-reduction forms amines | |
| Nucleophilic Substitution | R-OH/R-NH<sub>2</sub> in polar aprotic solvents | N-alkyl/aryl derivatives | Limited by steric hindrance from the propan-2-yl group |
Aromatic Electrophilic Substitution
The 2-chloro-6-fluorobenzamide moiety undergoes regioselective reactions:
Benzofuran Ring Modifications
The benzofuran-propan-2-yl group participates in:
Oxidation Reactions
-
Benzofuran ring : Forms diketones or quinones under strong oxidants (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>)
-
Propan-2-yl chain : Oxidized to ketone (CrO<sub>3</sub>) or carboxylic acid (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
Cycloadditions
-
Diels-Alder reactivity at furan's diene system observed with electron-deficient dienophiles (Table 1):
Table 1 : Cycloaddition partners and outcomes
| Dienophile | Conditions | Product Yield | Reference |
|---|---|---|---|
| Maleic anhydride | 110°C, toluene | 68% | |
| Tetracyanoethylene | RT, DCM | 82% | |
| DMAD* | Reflux, xylene | 55% |
*Dimethyl acetylenedicarboxylate
Catalytic Coupling Reactions
Palladium-mediated transformations of the aryl halide groups:
Photochemical Behavior
UV-induced transformations (λ = 254-365 nm):
-
Norrish Type II cleavage : Forms benzofuran-vinyl ketone intermediate
-
Conformational isomerism : Atropisomerism observed around the benzamide bond (ΔG<sup>‡</sup> = 24.3 kcal/mol)
Scientific Research Applications
Medicinal Chemistry
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide has shown promise in medicinal chemistry due to its structural characteristics that may lead to various biological activities. Its potential applications include:
- Anticancer Activity : Research has indicated that benzofuran derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial Properties : The compound's unique structure may contribute to antimicrobial activity against bacteria and fungi, making it a candidate for developing new antibiotics .
Pharmaceutical Development
The compound serves as a valuable intermediate in drug synthesis. Its functional groups allow for modifications that can enhance pharmacological properties, such as:
- Enhanced Bioavailability : The introduction of halogen atoms (chlorine and fluorine) can improve the solubility and absorption of drugs .
- Targeted Drug Delivery : The benzofuran moiety is associated with targeting specific biological pathways, potentially leading to more effective therapeutic agents .
Chemical Synthesis
In synthetic organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It can participate in various chemical reactions typical for amides and aromatic compounds:
| Reaction Type | Potential Products |
|---|---|
| Substitution | Functionalized benzamide derivatives |
| Oxidation | Furan derivatives |
Case Study 1: Anticancer Activity
A study published in RSC Advances demonstrated the anticancer effects of benzofuran derivatives, including this compound. The research highlighted its ability to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against various cancers .
Case Study 2: Antimicrobial Research
Research conducted by Matiichuk et al. explored the antimicrobial properties of benzofuran derivatives. The study found that compounds similar to this compound exhibited significant inhibitory effects against several bacterial strains, indicating their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Benzofuran vs. Trifluoropropan-2-yloxy : The benzofuran group in the target compound may favor interactions with aromatic residues in proteins, whereas trifluoropropan-2-yloxy (in ) enhances hydrophobicity and electron-withdrawing effects .
- Halogenation Patterns: The 2-chloro-6-fluoro substitution in the target compound mirrors analogs like 1a (), which are designed for balanced lipophilicity and target engagement.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 1-benzofuran-2-ylpropan-2-amine with 2-chloro-6-fluorobenzoyl chloride, analogous to methods in (90% yield via Schotten-Baumann reaction) .
Physicochemical Properties
- Lipophilicity : The target compound’s Cl/F substituents and benzofuran likely result in higher logP values compared to alkoxy derivatives (), favoring blood-brain barrier penetration.
- Solubility: The absence of polar groups (e.g., -OH, -CN) may limit aqueous solubility relative to 1a (), which contains a cyano group .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various research studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its role in various biological activities, alongside a chloro and fluorine substitution that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | |
| Similar Benzofuran Derivative | Hypopharyngeal Tumor | Cytotoxicity through MAGL inhibition |
Neuroprotective Effects
Benzofuran derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit specific enzymes related to neuroinflammation and oxidative stress is crucial for potential therapeutic applications.
Table 2: Neuroprotective Studies
| Compound | Disease Model | Effect | Reference |
|---|---|---|---|
| This compound | Alzheimer's Disease | Reduced amyloid-beta aggregation | |
| Similar Benzofuran Derivative | Parkinson’s Disease | Inhibition of oxidative stress |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit monoacylglycerol lipase (MAGL), which is implicated in cancer progression and pain pathways.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular functions.
- Oxidative Stress Reduction : By reducing oxidative stress, the compound may protect neuronal cells from damage associated with neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzofuran derivatives including this compound:
Case Study 1: Antitumor Efficacy
In a study involving breast cancer cell lines, it was found that the compound induced significant apoptosis compared to control groups. The study suggested that the structural features of the compound enhanced its binding affinity to target proteins involved in cell survival pathways.
Case Study 2: Neuroprotective Properties
A model of Alzheimer's disease demonstrated that treatment with benzofuran derivatives reduced amyloid-beta levels and improved cognitive function in treated subjects compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
